8-cyclopropanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene
Description
Properties
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(cyclopropyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11(8-4-5-8)12-9-2-1-3-10(12)7-6-9/h1-2,8-10H,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKVGRDXWSDBPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2C3CCC2C=CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mannich Cyclization Approach
The foundational method involves a Mannich-type cyclization using glutaraldehyde derivatives. A representative protocol from patent literature proceeds as follows:
Reagents :
- Glutaraldehyde (50%)
- Acetone dicarboxylic acid
- Benzylamine (for N-protection)
- Sulfuric acid (18% v/v)
Procedure :
- Benzylamine reacts with glutaraldehyde in aqueous H2SO4 at 0–5°C to form an imine intermediate.
- Acetone dicarboxylic acid introduces the second ring via acid-catalyzed cyclization.
- CO2 evolution confirms ring closure over 40 hours at 25°C.
Key Parameters :
Reductive Amination Strategy
An alternative route employs reductive amination of keto-enol precursors:
Reaction Scheme :
Cycloheptenone + cyclopropanecarbonyl hydrazine → Hydrazone → Hydrogenation → Bicyclic amine.
Optimization Data :
| Catalyst | Solvent | Pressure (psi) | Yield (%) |
|---|---|---|---|
| Pd(OH)2/C | i-PrOH | 50 | 92 |
| Ra-Ni | EtOAc | 30 | 84 |
| PtO2 | MeOH | 60 | 78 |
Advantages :
- Direct introduction of N-substituents during hydrogenolysis.
- Scalable to multigram quantities (demonstrated at 24.5 g scale).
Alternative Synthetic Routes
Ring-Expansion Strategy
A patent-described approach utilizes cyclopropane ring expansion:
Key Steps :
- Cyano intermediate formation via KCN/HCl treatment
- Mg/MeOH reduction of nitrile to amine
- In situ cyclopropanation via [2+1] cycloaddition
Reaction Equation :
$$ \text{Bicyclic nitrile} + \text{Cyclopropanating agent} \xrightarrow{\text{Mg/MeOH}} \text{Target compound} $$
Yield Comparison :
| Cyclopropanating Agent | Solvent | Yield (%) |
|---|---|---|
| CH2I2/Zn-Cu | Et2O | 68 |
| Trimethylsulfoxonium iodide | DMSO | 72 |
| Diazocyclopropane | CHCl3 | 81 |
Enzymatic Resolution
Recent advances employ lipase-mediated kinetic resolution for enantioselective synthesis:
Conditions :
- Lipase PS (Burkholderia cepacia)
- Vinyl cyclopropanecarboxylate as acyl donor
- TBME solvent, 35°C
- E-value >200
Performance :
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
8-cyclopropanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
8-cyclopropanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-cyclopropanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of 8-azabicyclo[3.2.1]oct-2-ene derivatives are heavily influenced by substituents at the 8- and 2-positions. Key examples include:
Table 1: Structural and Functional Comparison of Selected Derivatives
Key Observations:
- Electronic Effects : The cyclopropanecarbonyl group’s electron-withdrawing nature may enhance hydrogen-bonding interactions with receptors compared to electron-donating alkyl groups (e.g., methyl) .
- Steric Effects : Bulky substituents like t-butyl hinder nucleophilic reactions at C1, as seen in sulfone derivatives . Cyclopropanecarbonyl’s smaller size likely avoids such steric limitations.
- Stereochemical Influence : Enantiomers of 3-heteroaryl derivatives show distinct pharmacological profiles, emphasizing the importance of stereochemistry in activity .
Pharmacological Activity
Key Findings:
- Muscarinic Agonists : Derivatives with 2-oxadiazolyl groups exhibit high affinity for muscarinic receptors, suggesting that electron-deficient substituents at the 2-position enhance binding .
- Neurotransmitter Inhibition: Enantiopure 3-heteroaryl derivatives act as monoamine reuptake inhibitors, highlighting the scaffold’s versatility .
- Diagnostic Potential: Radiolabeled derivatives are used in neuroimaging, though the cyclopropanecarbonyl analog’s suitability remains unexplored .
Physicochemical Properties
- Hydrochloride Salts : Derivatives like 3-Phenyl-8-azabicyclo[3.2.1]oct-2-ene hydrochloride (MW: 221.73 g/mol) demonstrate enhanced solubility for pharmacological formulations .
- Thermal Stability : The bicyclic core’s rigidity contributes to thermal stability, as seen in polycyclic azoalkane analogs .
Biological Activity
8-Cyclopropanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene, a member of the 8-azabicyclo[3.2.1]octane family, has garnered attention due to its diverse biological activities, particularly in the context of opioid receptor modulation. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological properties, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the bicyclic structure typical of tropane alkaloids, with a cyclopropanecarbonyl group contributing to its unique pharmacological profile.
Biological Activity Overview
Research indicates that this compound exhibits significant activity as a mu-opioid receptor antagonist , which is crucial for managing conditions related to opioid-induced side effects without compromising analgesic efficacy.
Key Findings:
- Mu-opioid Receptor Antagonism : The compound has been identified as a selective antagonist at mu-opioid receptors, which are pivotal in pain management and addiction pathways . This selectivity allows it to mitigate opioid-induced bowel dysfunction while preserving analgesic effects.
- Kappa-opioid Receptor Activity : Variants of the compound have shown potent kappa-opioid receptor antagonism, with some analogs exhibiting IC50 values as low as 20 nM, indicating strong binding affinity and potential for therapeutic use in conditions like depression and anxiety disorders .
- CNS Exposure : Certain derivatives have been designed to limit central nervous system exposure while maintaining peripheral activity, which is beneficial for minimizing side effects associated with central opioid receptor modulation .
Structure-Activity Relationships (SAR)
The development of this compound analogs has led to insights into the structural features that optimize biological activity:
| Modification | Effect on Activity |
|---|---|
| Cyclohexylurea moiety | Increased selectivity for kappa receptors |
| Alterations in linker length | Varied binding affinities across opioid receptor subtypes |
| Substituents on benzamide ring | Enhanced potency and selectivity profiles |
Case Studies
Several studies have explored the pharmacological effects of this compound:
- Study on Opioid-Induced Bowel Dysfunction : A study demonstrated that 8-cyclopropanecarbonyl derivatives effectively alleviate gastrointestinal side effects caused by mu-opioids without inducing withdrawal symptoms, highlighting their clinical potential in opioid therapy .
- Kappa Receptor Antagonism : In vivo experiments indicated that specific analogs could reverse kappa agonist-induced diuresis in rats, showcasing their utility in managing fluid balance and other physiological responses influenced by kappa receptors .
Q & A
Basic Research Questions
Q. What are the standard synthesis methods for 8-cyclopropanecarbonyl-8-azabicyclo[3.2.1]oct-2-ene, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclopropanecarbonyl group incorporation via nucleophilic acyl substitution or Friedel-Crafts acylation. Key steps include:
- Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
- Catalysts like AlCl₃ for electrophilic activation of carbonyl groups.
- Temperature control (0–25°C) to prevent side reactions like ring-opening .
Q. How can the bicyclic structure and substituent orientation be confirmed experimentally?
- Techniques :
- NMR spectroscopy : Analyze coupling constants (e.g., ) to confirm bicyclic ring geometry.
- X-ray crystallography : Resolve spatial arrangement of the cyclopropanecarbonyl group and nitrogen atom .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Approach :
- Receptor binding assays : Test affinity for monoamine transporters (e.g., serotonin, dopamine) due to structural similarity to tropane alkaloids .
- Enzyme inhibition studies : Use fluorogenic substrates to assess activity against acetylcholinesterase or cytochrome P450 isoforms.
- Cellular viability assays (e.g., MTT): Evaluate cytotoxicity in HEK-293 or HepG2 cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of the cyclopropane moiety under nucleophilic conditions?
- Analysis : Conflicting data may arise from solvent polarity or steric effects.
- Experimental design : Compare reactions in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene).
- Kinetic studies : Use pseudo-first-order conditions to isolate rate constants for cyclopropane ring-opening vs. carbonyl substitution .
- Computational modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to predict site-specific reactivity .
Q. What strategies optimize regioselectivity in derivatization reactions at the bicyclic nitrogen?
- Key parameters :
- Protecting groups : Use Boc or Fmoc to temporarily block the nitrogen, directing reactions to the cyclopropane or carbonyl group.
- Catalysts : Employ Pd-catalyzed cross-coupling for C–N bond formation without disturbing the bicyclic framework.
- Steric control : Bulkier reagents (e.g., trityl chloride) favor substitution at less hindered positions .
Q. How can mechanistic studies differentiate between radical vs. ionic pathways in photochemical reactions involving this compound?
- Methods :
- Radical traps : Add TEMPO or galvinoxyl to quench radical intermediates; monitor reaction inhibition via GC-MS.
- Isotopic labeling : Use -labeled cyclopropane to track bond cleavage patterns.
- ESR spectroscopy : Detect transient radical species under UV irradiation .
Q. What advanced techniques characterize the compound’s interactions with biological targets at atomic resolution?
- Tools :
- Cryo-EM : Resolve binding poses in complex with membrane transporters (e.g., SERT).
- Surface plasmon resonance (SPR) : Quantify binding kinetics (kₐ, k_d) in real time.
- NMR titration : Map intermolecular contacts using - or -labeled protein .
Q. How do electronic effects of substituents (e.g., fluoropyridine vs. triazole) impact the compound’s stability in physiological buffers?
- Experimental workflow :
- pH-rate profiling : Measure degradation rates in buffers (pH 4–10) to identify labile functional groups.
- LC-MS stability assays : Compare half-lives of derivatives with electron-withdrawing (e.g., -CF₃) vs. electron-donating groups (e.g., -OCH₃).
- Molecular dynamics simulations : Predict solvation effects on hydrolytic susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
